Spirocardin B

Description

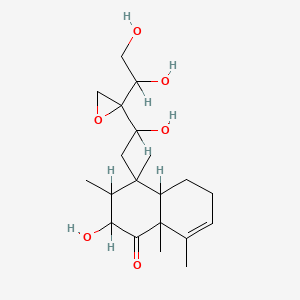

Structure

2D Structure

Properties

CAS No. |

99401-77-1 |

|---|---|

Molecular Formula |

C20H32O6 |

Molecular Weight |

368.5 g/mol |

IUPAC Name |

4-[2-[2-(1,2-dihydroxyethyl)oxiran-2-yl]-2-hydroxyethyl]-2-hydroxy-3,4,8,8a-tetramethyl-3,4a,5,6-tetrahydro-2H-naphthalen-1-one |

InChI |

InChI=1S/C20H32O6/c1-11-6-5-7-13-18(3,12(2)16(24)17(25)19(11,13)4)8-14(22)20(10-26-20)15(23)9-21/h6,12-16,21-24H,5,7-10H2,1-4H3 |

InChI Key |

PDPQILPMCDOHDB-UHFFFAOYSA-N |

SMILES |

CC1C(C(=O)C2(C(C1(C)CC(C3(CO3)C(CO)O)O)CCC=C2C)C)O |

Canonical SMILES |

CC1C(C(=O)C2(C(C1(C)CC(C3(CO3)C(CO)O)O)CCC=C2C)C)O |

Synonyms |

spirocardin B |

Origin of Product |

United States |

Ii. Isolation and Source Organism Research

Discovery and Isolation from Microbial Sources

Spirocardin B, along with its counterpart Spirocardin A, was identified through the screening of metabolites produced by actinomycete bacteria. vulcanchem.com These bacteria are well-known for their capacity to synthesize a wide array of bioactive compounds. mdpi.comfrontiersin.org

Spirocardin A and B are produced by the actinomycete strain classified as Nocardia sp. SANK 64282. vulcanchem.com This particular microorganism was isolated from a soil sample collected in the vicinity of Lake Hibara, located in the Fukushima Prefecture of Japan. vulcanchem.com The isolation of novel actinomycete strains from diverse geographical locations, including soil and marine environments, is a common strategy in the search for new natural products. nih.govscielo.brscirp.org

The production of this compound by Nocardia sp. SANK 64282 is achieved through fermentation in a controlled laboratory setting. The conditions of this fermentation, such as the composition of the culture medium, temperature, and aeration, are critical factors that influence the yield of the desired compound. nih.govmdpi.com

Both solid-state fermentation (SSF) and submerged (liquid) fermentation (SmF) are common techniques used for the cultivation of microorganisms to produce secondary metabolites. jmb.or.krglobalscientificjournal.com In SSF, microbial growth occurs on a solid support with minimal free water, which can sometimes lead to higher yields of certain products. researchgate.netmdpi.com In contrast, liquid fermentation involves growing the microbes in a nutrient-rich broth, a method that is often easier to scale up and control. globalscientificjournal.com While specific details on the solid versus liquid fermentation for this compound production are not extensively documented in the provided context, studies on similar actinomycetes often explore both methods to optimize metabolite production. nih.gov

To enhance the chemical diversity of metabolites produced by a single microbial strain, researchers often employ the "One Strain Many Compounds" (OSMAC) approach. nih.govnih.gov This strategy involves systematically altering cultivation parameters such as media composition, temperature, and aeration. nih.gov Co-fermentation, a facet of the OSMAC approach, involves cultivating two or more different microorganisms together. nih.govcelignis.com This interaction can induce the expression of "silent" biosynthetic gene clusters, leading to the production of novel or previously undetected compounds. nih.gov The application of the OSMAC approach, including co-cultivation, has been shown to be a successful strategy for inducing the production of unusual metabolites in actinomycetes. nih.gov

Fermentation and Culturing Conditions for Production

Advanced Isolation Methodologies for Natural Products

Once fermentation is complete, the next crucial step is the isolation and purification of the target compound from the complex mixture of microbial metabolites.

The initial step in isolating this compound from the culture broth involves extraction. vulcanchem.com This process separates the compound from the aqueous fermentation medium. vulcanchem.com A common method for this is solvent extraction, where an organic solvent is used to selectively dissolve and remove the target compound. vulcanchem.com Following the initial extraction, further purification is typically required.

Advanced extraction techniques are continually being developed to improve efficiency and yield. mdpi.comorganomation.com These methods include:

Solid Phase Extraction (SPE): This technique involves passing the liquid sample through a solid adsorbent material that retains the target compounds, which can then be eluted with a suitable solvent. organomation.com

Supercritical Fluid Extraction (SFE): SFE uses a supercritical fluid, often carbon dioxide, as the extraction solvent. This method is advantageous for its selectivity and the ease of removing the solvent, leaving behind a pure extract. mdpi.commdpi.com

Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE): These techniques use microwave or ultrasonic energy to accelerate the extraction process, often resulting in higher yields and shorter extraction times. organomation.commdpi.com

The selection of an appropriate extraction method depends on the physicochemical properties of the target compound and the composition of the starting material. mdpi.com

Chromatographic Purification Strategies

The purification of this compound from the culture filtrate of Nocardia sp. SANK 64282 is a multi-step process employing various chromatographic techniques to separate the compound from a complex mixture of metabolites. nih.govresearchgate.net The initial solvent extraction of the culture filtrate yields a crude mixture containing both Spirocardin A and the more polar this compound. researchgate.netresearchgate.net This mixture is then subjected to a series of chromatographic separations to isolate the individual compounds. nih.govresearchgate.net

The primary strategy involves sequential normal-phase and reverse-phase chromatography. nih.gov An initial separation is performed using silica (B1680970) gel column chromatography. nih.govresearchgate.net In this step, a mobile phase gradient is used to elute fractions of increasing polarity. Due to its higher polarity compared to its counterpart, this compound requires a more polar eluent for its separation from Spirocardin A. researchgate.net The fractions containing the spirocardins are then further purified.

Final purification is achieved through the use of preparative reverse-phase high-performance liquid chromatography (HPLC). researchgate.net This technique separates compounds based on their hydrophobicity, effectively removing any remaining minor impurities and yielding highly pure this compound. researchgate.netspringernature.com The comprehensive chromatographic strategy is detailed in the table below.

Table 1: Chromatographic Purification Steps for this compound

| Step | Chromatographic Method | Stationary Phase | Mobile Phase (Eluent) | Purpose |

|---|---|---|---|---|

| 1 | Column Chromatography | Silica Gel | Chloroform-Methanol mixture | Initial separation of crude extract; separation of Spirocardin A and B fractions. nih.govresearchgate.net |

| 2 | Preparative HPLC | Reverse-Phase (e.g., C18) | Acetonitrile-Water mixture | Final purification to remove minor impurities and yield pure this compound. researchgate.net |

Purity Assessment in Natural Product Isolation

Assessing the purity of an isolated natural product is a critical step to ensure that the characterized biological activity is attributable to the compound of interest and not to contaminants. springernature.comnpatlas.org For a novel compound like this compound, achieving a high degree of purity, typically 95-100%, is essential for accurate structural elucidation and reliable biological testing. springernature.comnpatlas.org

The purity of the isolated this compound was confirmed through a combination of chromatographic and spectroscopic methods. High-performance liquid chromatography (HPLC) is a primary tool for this assessment, where a pure compound should ideally present as a single, sharp peak.

Furthermore, the identity and purity of this compound are substantiated by its distinct physico-chemical properties. The molecular formula was determined to be C₂₀H₃₂O₆. nih.gov Spectroscopic data from techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide the structural fingerprint of the molecule, confirming its identity and the absence of significant impurities. A sharp melting point is also an indicator of a pure crystalline compound. springernature.com

Table 2: Physico-chemical Data for Purity Assessment of this compound

| Parameter | Method | Result | Significance |

|---|---|---|---|

| Molecular Formula | Mass Spectrometry & Elemental Analysis | C₂₀H₃₂O₆ nih.gov | Confirms the elemental composition of the molecule. |

| Chromatographic Purity | Analytical HPLC | Single Peak | Indicates the absence of detectable impurities under the tested conditions. |

| Spectroscopic Analysis | NMR, IR, UV | Consistent Spectra | Provides structural confirmation and checks for impurities with different spectroscopic properties. |

Iii. Structural Elucidation and Stereochemical Analysis

Fundamental Structural Characterization of Spirocardin B

Initial investigations into this compound laid the groundwork for a comprehensive understanding of its structure by defining its elemental composition and identifying its core chemical framework and key reactive sites.

The molecular formula of this compound was established as C₂₀H₃₂O₆. nih.govnih.govechemi.com This was determined through methods that likely included elemental analysis and was subsequently confirmed by high-resolution mass spectrometry. This formula indicates a molecule with a significant degree of saturation and a substantial oxygen content, hinting at the presence of multiple hydroxyl groups or other oxygen-containing functionalities. The molecular weight is approximately 368.5 g/mol . nih.gov

| Property | Value | Source |

| Molecular Formula | C₂₀H₃₂O₆ | nih.govnih.govechemi.com |

| Molecular Weight | 368.5 g/mol | nih.gov |

| Exact Mass | 368.21988874 Da | nih.gov |

The structure of this compound is distinguished by the presence of several key functional groups that are crucial to its reactivity. These include multiple hydroxyl (-OH) groups and a highly strained three-membered ring known as an epoxide (or oxirane) ring. nih.govontosight.ainih.govwikipedia.org The hydroxyl groups, which are alcohol functionalities, contribute to the molecule's polarity and potential for hydrogen bonding. libretexts.org The epoxide ring, due to its significant ring strain, is a key site of reactivity, making the molecule susceptible to nucleophilic attack. wikipedia.org The IUPAC name, 4-[2-[2-(1,2-dihydroxyethyl)oxiran-2-yl]-2-hydroxyethyl]-2-hydroxy-3,4,8,8a-tetramethyl-3,4a,5,6-tetrahydro-2H-naphthalen-1-one, systematically describes the arrangement of these groups on the naphthalenone framework. nih.gov

| Functional Group | Significance |

| Hydroxyl (-OH) | Contributes to polarity and hydrogen bonding potential. libretexts.orgbme.hu |

| Epoxide (Oxirane) | A reactive site due to ring strain, susceptible to nucleophilic attack. ontosight.aiwikipedia.org |

| Naphthalenone Core | Forms the fundamental bicyclic skeleton of the molecule. ontosight.ai |

Advanced Spectroscopic Methods for Structure Determination

To fully elucidate the intricate three-dimensional structure and confirm the connectivity of atoms within this compound, scientists employ sophisticated spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the complete structure of organic molecules like this compound. msu.eduuni-muenchen.de Through a series of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC) NMR experiments, chemists can map out the carbon and proton framework of the molecule. youtube.com These experiments reveal which protons are coupled to each other and which protons are attached to which carbon atoms, allowing for a definitive assignment of all atoms within the molecular structure. While specific NMR data for this compound is not detailed in the provided search results, the application of these standard techniques would have been essential for its structural elucidation. vanderbilt.eduorganicchemistrydata.org

Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio of ions. univ-tiaret.dz For this compound, MS is used to determine its precise molecular weight, which corroborates the molecular formula derived from other methods. nih.govontosight.ai Furthermore, by analyzing the fragmentation patterns that occur when the molecule is ionized within the mass spectrometer, researchers can gain valuable insights into its structure. pressbooks.pubweebly.comgbiosciences.com The way the molecule breaks apart can reveal the presence of specific functional groups and how they are connected. For instance, the loss of a water molecule (18 amu) can suggest the presence of an alcohol, a common fragmentation pathway for such compounds. libretexts.org

| Technique | Information Provided |

| High-Resolution Mass Spectrometry | Precise molecular weight and confirmation of molecular formula. nih.gov |

| Fragmentation Analysis | Clues about the connectivity of atoms and the presence of specific functional groups. gbiosciences.comlibretexts.org |

Iv. Biosynthetic Pathway Elucidation

Proposed Precursors and Biosynthetic Building Blocks

The biosynthesis of diterpenoids universally begins from simple, five-carbon isoprenoid units. beilstein-journals.org The proposed pathway for Spirocardin B is believed to originate from the common C20 diterpenoid precursor, geranylgeranyl pyrophosphate (GGPP). beilstein-journals.orgmdpi.com GGPP is itself assembled from one unit of dimethylallyl pyrophosphate (DMAPP) and three units of isopentenyl pyrophosphate (IPP), which are fundamental building blocks in the biosynthesis of all terpenoids. beilstein-journals.orgjmb.or.kr These precursors are typically generated through the methylerythritol phosphate (B84403) (MEP) pathway in bacteria. d-nb.info

| Compound Name | Abbreviation | Role | Molecular Formula |

|---|---|---|---|

| Isopentenyl pyrophosphate | IPP | C5 Building Block | C5H12O7P2 |

| Dimethylallyl pyrophosphate | DMAPP | C5 Starter Unit | C5H12O7P2 |

| Geranylgeranyl pyrophosphate | GGPP | C20 Diterpenoid Precursor | C20H36O7P2 |

Enzymatic Transformations in this compound Formation

Following the formation of the linear precursor GGPP, a cascade of enzymatic transformations is required to construct the characteristic polycyclic and stereochemically complex structure of this compound. These transformations include initial cyclization events followed by extensive oxidative modifications.

A defining structural feature of this compound is its spirocyclic core. The formation of such spiro-carbons is a chemically challenging transformation that is often catalyzed by specialized oxygenating enzymes in natural product biosynthesis. nih.govnih.gov While the specific enzyme in the this compound pathway is unknown, studies on analogous systems provide significant insight into the likely mechanisms.

Flavin-dependent Monooxygenases (FMOs): In the biosynthesis of spirotryprostatin A, the FAD-dependent monooxygenase FqzB catalyzes spiro-carbon formation through an epoxidation-mediated route. nih.govresearchgate.net Similarly, the FMO NotB is involved in notoamide biosynthesis, where it catalyzes an epoxidation that leads to a semipinacol-type rearrangement to form the spiro-ring. jst.go.jp

Cytochrome P450 Monooxygenases (P450s): In other pathways, cytochrome P450 enzymes are responsible for spirocyclization. For example, the P450 FtmG catalyzes the formation of the spiro-ring in spirotryprostatin B. nih.govresearchgate.net The mechanism for P450-mediated spiro-carbon formation is thought to involve radical-mediated two-step hydroxylation, followed by dehydration and a semipinacol-type rearrangement. jst.go.jp

These examples highlight the versatile roles of oxygenating enzymes, particularly FMOs and P450s, in creating the spiro-carbon centers that are crucial for the structure of compounds like this compound. nih.govjst.go.jp The formation of the spiro-center in this compound likely proceeds through a similar mechanism involving an initial epoxidation or hydroxylation of a cyclized diterpene intermediate.

After the initial cyclization of GGPP to form the foundational diterpene skeleton, a series of tailoring reactions, primarily oxidations, are necessary to yield the final structure of this compound. These post-cyclization modifications are typically catalyzed by cytochrome P450 monooxygenases and other oxidoreductases, which install the various hydroxyl groups and ketone functionalities.

A crucial step in the late stage of the biosynthesis involves the relationship between Spirocardin A and this compound. Spirocardin A can be chemically converted to this compound through reduction with sodium borohydride (B1222165) (NaBH4). nih.govvulcanchem.com This indicates that Spirocardin A is a more oxidized precursor to this compound and that the final step in the formation of this compound is likely a reduction reaction catalyzed by a dehydrogenase or reductase enzyme.

| Enzyme Class | Proposed Function in this compound Biosynthesis | Analogous Enzyme (Pathway) |

|---|---|---|

| Diterpene Synthase/Cyclase | Cyclization of GGPP to form the core ring system | CfTPS2 (Forskolin) jmb.or.kr |

| Cytochrome P450 Monooxygenase | Spiro-carbon formation and hydroxylation of the diterpene core | FtmG (Spirotryprostatin) nih.gov |

| Flavin-dependent Monooxygenase | Alternative enzyme for spiro-carbon formation via epoxidation | PhqK (Paraherquamide) nih.gov |

| Dehydrogenase/Reductase | Reduction of Spirocardin A to form this compound | - |

Genetic Studies of Biosynthetic Gene Clusters

The enzymes responsible for producing secondary metabolites like this compound are typically encoded in contiguous sets of genes known as Biosynthetic Gene Clusters (BGCs). nih.govescholarship.org The identification and characterization of the this compound ( spc ) gene cluster would provide the definitive blueprint for its biosynthesis.

Although the specific BGC for this compound has not yet been reported, genome mining of the producing organism, Nocardia sp. SANK 64282, would be the primary strategy for its discovery. nih.govnih.gov A typical diterpenoid BGC is expected to contain genes encoding:

A diterpene synthase (cyclase) for forming the initial carbon skeleton from GGPP. nih.gov

Multiple cytochrome P450s and other oxygenases for the extensive oxidative tailoring and spiro-ring formation. nih.gov

One or more dehydrogenases/reductases for the final redox steps, including the conversion of the Spirocardin A precursor.

Regulatory genes that control the expression of the cluster.

Transport genes responsible for exporting the final product.

The discovery of this cluster would enable heterologous expression and targeted gene knockout studies to confirm the function of each enzyme in the pathway. rsc.org

Comparative Biosynthesis with Related Diterpenoids

The biosynthesis of this compound can be understood in the context of other related natural products.

Spirocardin A: The most direct comparison is with its immediate precursor, Spirocardin A. nih.gov Both are diterpenoid antibiotics produced by the same Nocardia strain. nih.gov Their biosynthesis is identical until the final step, where a reductase enzyme is proposed to convert Spirocardin A into this compound. nih.gov

Labdane-Related Diterpenoids (LRDs): More broadly, the this compound pathway shares fundamental features with the biosynthesis of the large family of LRDs, which includes compounds like forskolin. jmb.or.krnih.gov The biosynthesis of LRDs also initiates from GGPP, which is first cyclized by a Class II diterpene synthase and then often further cyclized by a Class I synthase. mdpi.com This is followed by extensive decorations, primarily catalyzed by cytochrome P450 enzymes, to generate the vast structural diversity seen in this family. nih.gov This paradigm of initial cyclization followed by extensive P450-mediated oxidation is directly applicable to the proposed pathway for this compound.

The study of these related pathways provides a robust framework for predicting the enzymatic logic and genetic architecture underlying the formation of this compound.

V. Chemical Synthesis and Synthetic Analogues

Total Synthesis Strategies of Spirocardin B

As of early 2025, a completed total synthesis of this compound has not been reported in peer-reviewed literature. The molecule's structural complexity, characterized by a dense array of functional groups and stereocenters on a spiro[naphthalenone-oxirane] framework, makes it a formidable synthetic target. However, the pursuit of such a synthesis would drive the development of new synthetic methodologies.

The synthesis of this compound is marked by several key challenges. A primary hurdle is the construction of its unique spirocyclic system, where two rings share a single carbon atom. Furthermore, the molecule possesses numerous stereocenters, and controlling their relative and absolute stereochemistry is paramount.

A hypothetical retrosynthetic analysis of this compound would begin by simplifying the complex target molecule into smaller, more readily available starting materials. slideshare.netdeanfrancispress.com Key strategic disconnections for this compound would likely target the bonds that are most challenging to form.

A plausible retrosynthetic strategy could involve:

Functional Group Interconversion (FGI): The diol on the ethyl side chain could be traced back to the epoxide, simplifying the terminal functionality. The various hydroxyl groups could be masked with protecting groups throughout the synthesis.

Disconnecting the Side Chain: The bond between the naphthalenone ring and the hydroxyethyl-oxirane side chain could be a strategic disconnection point. This would separate the molecule into two main fragments: a functionalized naphthalenone precursor and a chiral epoxide-containing fragment.

Breaking the Rings: The decalin (fused six-membered rings) system of the naphthalenone core could be disconnected through the reverse of a Diels-Alder reaction or other cyclization strategies. The spiro-center itself represents a major disconnection, breaking the molecule into a non-spirocyclic precursor. tgc.ac.in

This approach breaks the complex target into more manageable synthetic precursors, which could then be synthesized independently before being coupled in the final stages.

Achieving the correct stereochemistry is critical for synthesizing a biologically active natural product like this compound. Any synthetic approach must incorporate methods for stereoselective synthesis to control the configuration of each chiral center. anu.edu.au General strategies applicable to a target like this compound include:

Substrate-Controlled Diastereoselection: Utilizing the existing stereocenters in a synthetic intermediate to direct the stereochemical outcome of subsequent reactions.

Auxiliary-Controlled Stereoselection: Temporarily attaching a chiral auxiliary to an achiral precursor to guide a stereoselective transformation, followed by its removal.

Catalyst-Controlled Enantioselection: Employing chiral catalysts (metal-based or organocatalysts) to facilitate enantioselective reactions, such as asymmetric hydrogenations, epoxidations, or aldol (B89426) reactions, to set key stereocenters. nih.gov

Given the multiple stereocenters in this compound, a combination of these approaches would likely be necessary to achieve the desired stereoisomer. rsc.orgchemrxiv.org

Semisynthesis from Natural Precursors

A direct synthetic link between Spirocardin A and this compound has been established, forming the basis for a semisynthetic route. Spirocardin A and B are closely related diterpenoid antibiotics isolated from the same microorganism, Nocardia sp. SANK 64282. vulcanchem.comnih.gov Their molecular formulae are C₂₀H₃₀O₆ and C₂₀H₃₂O₆, respectively. nih.govnih.gov

The conversion of Spirocardin A to this compound can be achieved through a simple reduction reaction. nih.gov Treatment of Spirocardin A with sodium borohydride (B1222165) (NaBH₄) reduces a ketone functional group present in Spirocardin A to a secondary alcohol, yielding this compound. vulcanchem.com This facile conversion confirms the close structural relationship between the two compounds and provides an efficient method to produce this compound if Spirocardin A is available in larger quantities from the natural source.

Preparation of this compound Analogues and Derivatives

The preparation of analogues and derivatives of this compound is a valuable strategy for exploring its structure-activity relationships (SAR) and potentially developing new therapeutic agents with improved properties. While specific reports on a wide range of this compound derivatives are limited, its structure contains several reactive functional groups that are prime targets for chemical modification. ontosight.ai

The functional groups of this compound provide multiple handles for derivatization:

Epoxide Ring: The oxirane (epoxide) ring is a key functional group, known for its reactivity toward nucleophiles. Ring-opening reactions of the epoxide with various nucleophiles (e.g., amines, thiols, azides) could generate a diverse library of derivatives with modified side chains. This is a common strategy to alter the polarity, solubility, and biological target interactions of a molecule.

Hydroxyl Groups: this compound possesses multiple hydroxyl (-OH) groups. nih.gov These can be readily modified through reactions such as esterification or etherification. researchgate.net Acylation with different acid chlorides or anhydrides would yield ester derivatives, while alkylation would produce ether analogues. These modifications can significantly impact the compound's pharmacokinetic properties. The selective derivatization of one hydroxyl group over others would present a significant challenge, likely requiring the use of protecting groups to achieve regioselectivity. mdpi.com

Such derivatization efforts are crucial for understanding which parts of the molecule are essential for its biological activity and for optimizing its therapeutic potential.

Scaffold Modification Approaches

The exploration of synthetic analogues of this compound through scaffold modification is a key strategy in medicinal chemistry aimed at elucidating structure-activity relationships (SAR) and optimizing the therapeutic potential of this natural product. While specific published research on the extensive scaffold modification of this compound is limited, several logical approaches can be inferred based on its known chemical structure and the general principles of natural product analogue synthesis. These strategies primarily target the core spirocyclic and naphthalenone frameworks, as well as the various functional groups present on the molecule.

The inherent chemical relationship between Spirocardin A and this compound, where the latter is a reduction product of the former, provides a foundational platform for synthetic modifications. ontosight.ai The primary difference lies in the oxidation state of specific functional groups, and this interchangeability offers a direct route to simple analogues. ontosight.ai The rigid and complex three-dimensional structure conferred by the spirocyclic scaffold is considered crucial for its biological activity, making modifications to this part of the molecule a priority for understanding its interaction with biological targets. ontosight.ai

Potential scaffold modification approaches for this compound can be categorized as follows:

Modification of the Naphthalenone Core: The naphthalenone backbone presents several sites for modification. Current time information in Bangalore, IN. Alterations to the aromaticity, substitution patterns on the ring system, and modifications of the ketone functionality could lead to analogues with altered electronic and steric properties. These changes can influence the molecule's binding affinity and specificity for its biological targets.

Alteration of the Spirocyclic Moiety: The spiro-epoxide and diol functionalities are key features of the spirocyclic portion of this compound. Opening of the epoxide ring with various nucleophiles could introduce a diverse range of substituents, leading to new classes of derivatives. Furthermore, modification of the diol, such as through esterification, etherification, or oxidation, could probe the importance of these hydroxyl groups for biological activity. The rigidity of the spirocyclic system is thought to be a key determinant of its bioactivity, and modifications that alter this rigidity could provide valuable SAR insights. ontosight.ai

Derivatization of Peripheral Functional Groups: The hydroxyl and methyl groups attached to the main scaffold serve as handles for synthetic modification. Current time information in Bangalore, IN. Esterification or etherification of the hydroxyl groups can be employed to create prodrugs with altered pharmacokinetic properties or to explore the hydrogen bonding interactions with target proteins.

The table below outlines potential modification sites on the this compound scaffold and the types of chemical transformations that could be employed to generate synthetic analogues.

| Scaffold Region | Potential Modification Site | Type of Modification | Rationale for Modification |

| Naphthalenone Core | Ketone functionality | Reduction, Grignard addition, Wittig reaction | To investigate the role of the carbonyl group in target binding. |

| Aromatic ring | Electrophilic/nucleophilic aromatic substitution | To alter electronic properties and explore new binding interactions. | |

| Spirocyclic Moiety | Epoxide ring | Ring-opening with various nucleophiles (e.g., azides, thiols, amines) | To introduce diverse functional groups and explore steric and electronic effects. |

| Diol functionality | Esterification, etherification, oxidation | To probe the importance of hydrogen bonding and the stereochemistry of this region. | |

| Peripheral Groups | Hydroxyl groups | Acylation, alkylation, glycosylation | To create prodrugs, improve solubility, and study hydrogen bond interactions. |

| Methyl groups | Oxidation, halogenation | To investigate the role of these lipophilic groups in target engagement. |

It is important to note that while these approaches are theoretically sound, the actual synthesis of this compound analogues would be a complex undertaking due to the molecule's stereochemical complexity and the presence of multiple reactive functional groups. Current time information in Bangalore, IN. Future research in this area will be crucial for unlocking the full therapeutic potential of the spirocardin class of natural products.

Vi. Mechanistic Investigations of Biological Activities

Mechanistic Basis of Antimicrobial Activity

Spirocardin B has demonstrated a notable spectrum of antimicrobial activity, which has been the subject of preliminary mechanistic exploration. nih.gov The compound's action varies across different classes of bacteria, suggesting potentially diverse or multifaceted mechanisms of action.

Activity Against Gram-Positive Bacteria (e.g., MRSA)

This compound is primarily active against Gram-positive bacteria, including clinically significant strains like methicillin-resistant Staphylococcus aureus (MRSA). nih.gov MRSA is a major cause of difficult-to-treat infections in humans due to its resistance to the entire class of beta-lactam antibiotics. wikipedia.orgnih.gov The resistance mechanism in MRSA involves the mecA gene, which codes for a modified penicillin-binding protein (PBP2a) that has a low affinity for beta-lactam antibiotics, allowing cell wall synthesis to continue even in their presence. nih.govuprm.edu

The activity of this compound against MRSA indicates that its mechanism of action is distinct from that of beta-lactams. While the precise mechanism has not been fully elucidated for this compound, a potential target for antibiotics effective against MRSA is the enzyme undecaprenyl pyrophosphate (UPP) synthase. mdpi.com This enzyme is crucial for the biosynthesis of peptidoglycan, a key component of the bacterial cell wall, and is not found in humans, making it an attractive target for new anti-infective agents. mdpi.com Inhibition of UPP synthase would disrupt cell wall integrity, leading to bacterial death.

Activity Against Specific Gram-Negative Bacteria (e.g., Bacteroides fragilis, Klebsiella pneumoniae)

Unlike many antibiotics that are only effective against Gram-positive bacteria, this compound shows activity against a limited range of Gram-negative bacteria, notably Bacteroides fragilis and Klebsiella pneumoniae. nih.gov

Bacteroides fragilis is an obligate anaerobic bacterium and a common inhabitant of the human colon. nih.gov It is a significant pathogen in anaerobic infections, often associated with intra-abdominal infections that occur after the disruption of the mucosal barrier. nih.govvulcanchem.com The activity of this compound against this organism is noteworthy, as B. fragilis is known for its resistance to many antibiotics, including penicillin, through the production of beta-lactamases. nih.gov

Klebsiella pneumoniae is an opportunistic Gram-negative pathogen and a frequent cause of hospital-acquired infections, including pneumonia. vulcanchem.combiomedpharmajournal.org The emergence of multidrug-resistant (MDR) strains of K. pneumoniae represents a significant threat to public health. actascientific.comnih.gov The ability of this compound to act on K. pneumoniae suggests it may bypass common resistance mechanisms employed by this pathogen.

The selective activity against these Gram-negative species implies that this compound may have a specific mode of entry or a target that is accessible in these organisms but not in other Gram-negative bacteria.

Activity Against Mycoplasma Species

This compound has also been found to be moderately active against several species of Mycoplasma. nih.govvulcanchem.com Mycoplasma are unique bacteria that lack a cell wall, rendering them inherently resistant to antibiotics that target cell wall synthesis, such as penicillins and cephalosporins. vulcanchem.comnih.govmdpi.com

The activity against Mycoplasma species definitively indicates that this compound's mechanism of action is not solely dependent on the inhibition of cell wall synthesis. Potential mechanisms could involve the disruption of the bacterial cell membrane or interference with essential intracellular processes like protein or nucleic acid synthesis. nih.govnih.govfrontiersin.org

Antimicrobial Spectrum and Activity of this compound

| Organism Class | Example Species | Reported Activity of this compound | Key Implication for Mechanism |

|---|---|---|---|

| Gram-Positive | Methicillin-Resistant Staphylococcus aureus (MRSA) | Active nih.gov | Mechanism is not beta-lactam-like; may target cell wall synthesis via a different pathway (e.g., UPP synthase). mdpi.com |

| Gram-Negative | Bacteroides fragilis | Active nih.gov | Possesses a mechanism to overcome or bypass the Gram-negative outer membrane. |

| Gram-Negative | Klebsiella pneumoniae | Active nih.gov | Suggests a specific target or uptake mechanism present in select Gram-negative species. |

| Cell Wall-Deficient | Mycoplasma species | Moderately Active nih.govvulcanchem.com | Mechanism does not depend on cell wall inhibition; likely targets the cell membrane or intracellular processes. nih.gov |

Proposed Cellular and Molecular Targets of Action

Based on its activity profile, the molecular mechanism of this compound likely involves one or more of the following targets, although direct evidence is still needed:

Cell Wall Biosynthesis Enzymes (non-PBP): As suggested by its activity against MRSA, enzymes like UPP synthase involved in the peptidoglycan pathway are plausible targets. mdpi.com

Cell Membrane Integrity: The activity against cell wall-deficient Mycoplasma points to the cell membrane as a potential target. nih.gov Many antimicrobial peptides function by disrupting the bacterial membrane, leading to lysis and cell death. frontiersin.org

Intracellular Targets: The compound could penetrate the bacterial cell and interfere with vital intracellular functions. frontiersin.org This could include the inhibition of protein synthesis by binding to ribosomal subunits, interference with nucleic acid synthesis, or disruption of key metabolic pathways. nih.govcreative-biolabs.com

Elucidation of Specific Biochemical Pathways Affected

The specific biochemical pathways disrupted by this compound have not yet been experimentally elucidated. However, based on the proposed targets, several pathways are implicated:

Peptidoglycan Synthesis Pathway: If this compound inhibits an enzyme like UPP synthase, it would directly disrupt the multi-step pathway responsible for building the bacterial cell wall. mdpi.com

Energy Metabolism: Some antibiotics function by inhibiting ATP synthase, thereby depleting the cell's energy supply. creative-biolabs.com

Purine or Pyrimidine Biosynthesis: Interference with the synthesis of DNA and RNA precursors is another established antimicrobial strategy. nih.gov

Further research, including metabolomic and proteomic studies, is required to pinpoint the exact biochemical pathways affected by this compound in susceptible bacteria.

Mechanistic Basis of Antitrypanosomal Activity

In addition to its antibacterial properties, this compound has been identified in screenings for antitrypanosomal activity. nih.gov Trypanosoma brucei, the parasite responsible for Human African Trypanosomiasis (HAT), presents a significant health challenge in parts of Africa. nih.gov

Metabolomic studies combined with virtual screening have suggested that this compound may be associated with antitrypanosomal effects. nih.gov While the specific mechanism for this compound is not yet confirmed, other compounds with antitrypanosomal activity have been shown to act through various mechanisms. These include the disruption of the parasite's energy metabolism, leading to a decrease in ATP pools, or the suppression of specific proteins essential for the parasite's structure and motility, such as the paraflagellum rod protein (PFR-2), which can trigger apoptosis. nih.govdiva-portal.org The potential of this compound as an antitrypanosomal agent highlights the need for further investigation to confirm its activity and elucidate its mode of action against these protozoan parasites.

Activity Against Trypanosoma brucei

This compound's activity against Trypanosoma brucei, the causative agent of African trypanosomiasis, is an area of significant research interest. The compound is structurally related to clerocidin (B1669169), a diterpenoid known to inhibit topoisomerase II, a critical enzyme for DNA replication and repair in various organisms, including bacteria and parasites. oup.comsgul.ac.uk The mechanism of action for related compounds involves targeting essential parasitic enzymes, leading to the disruption of vital cellular functions. oup.comsgul.ac.uk For instance, the drug eflornithine (B1671129) works by irreversibly inhibiting ornithine decarboxylase (ODC) in T. b. gambiense, which is crucial for polyamine synthesis and has a long half-life, making it a stable target. mdpi.com Other trypanocidal drugs, like suramin, exhibit polypharmacology, inhibiting multiple enzymes within the parasite. mdpi.com Given the structural similarities to known topoisomerase poisons, it is plausible that this compound exerts its trypanocidal effects through a similar mechanism, though direct enzymatic inhibition studies on this compound are needed for confirmation.

Identification of Affected Cellular Processes in Parasites

The introduction of this compound to Trypanosoma brucei likely disrupts several fundamental cellular processes, leading to parasite death. A key process affected by similar compounds is DNA replication and repair, through the inhibition of enzymes like topoisomerase II. oup.comsgul.ac.uk This leads to DNA damage, such as strand breaks, which the parasite cannot repair, ultimately triggering cell death pathways. oup.comsgul.ac.uk

Another critical process potentially affected is calcium signaling. In parasitic protozoa like Plasmodium falciparum, spontaneous, IP3-dependent calcium oscillations are vital for development, and their disruption by inhibitors like 2-APB leads to cell death. plos.org Extracellular ATP has been shown to trigger calcium increases in P. falciparum and is crucial for the invasion of red blood cells; blocking these purinergic receptors inhibits this process. nih.gov It is conceivable that this compound could interfere with similar calcium signaling pathways in Trypanosoma brucei.

Furthermore, parasites like T. cruzi rely on processes like autophagy, especially under starvation conditions, to survive and differentiate. nih.gov Interference with such survival pathways could be another mechanism by which this compound exerts its effect. The immune evasion strategies of trypanosomes, such as antigenic variation and immunosuppression, are complex, and while a direct effect of this compound on these processes is not documented, disrupting the parasite's fundamental viability would render these mechanisms moot. frontiersin.orgwho.intpsu.edu

Mechanistic Insights from Related Diterpenoid Compounds (e.g., Clerocidin)

Insights from the related compound clerocidin reveal a potent DNA alkylation mechanism. Clerocidin selectively reacts with unpaired bases in single-stranded DNA regions. plos.orgnih.gov The primary targets are guanine (B1146940) (G), cytosine (C), and adenine (B156593) (A) bases, while thymine (B56734) (T) is non-reactive. plos.org The reaction with guanine involves the nucleophilic attack of the N7 position on the clerocidin molecule, leading to depurination and subsequent DNA strand scission. oup.comnih.govnih.govnih.gov For cytosine, a concerted electrophilic attack occurs from adjacent carbonyl and epoxide groups on clerocidin towards the exposed amino (NH2) and N3 groups of cytosine, forming a stable condensed ring system. oup.comnih.gov This adduct only leads to DNA cleavage after harsh treatment with hot alkali. oup.comnih.gov Adenine is also alkylated, forming a stable adduct that degrades with alkali treatment but does not result in a strand break. psu.edu This base-specific reactivity suggests a sophisticated mechanism of DNA damage. psu.edu

The epoxide ring is indispensable for the DNA alkylating activity of clerocidin. nih.govnih.govnih.gov This strained three-membered ring is highly reactive and susceptible to nucleophilic attack from DNA bases. oup.combyjus.com An intact oxirane (epoxide) ring is essential for DNA modification and depurination. nih.govnih.gov Studies show that opening this ring, for instance through prolonged incubation with ethanol, completely abolishes the drug's activity. nih.gov The high ring tension, resulting from a bond angle of 60° instead of the ideal 109.5° for sp3-hybridized atoms, is the primary driver of its reactivity toward nucleophiles. byjus.com The nucleophilic N7 of guanine attacks an electrophilic carbon of the epoxide ring, initiating the alkylation process. nih.gov

The reactivity of the epoxide ring in clerocidin is finely tuned by other functional groups within the molecule. nih.gov The vicinal (adjacent) carbonyl functions are crucial modulators of the epoxide's reactivity, likely by increasing the strain on the oxirane ring. nih.govoup.com Reduction of these carbonyl groups significantly diminishes the drug's activity. nih.gov While an intact epoxide is the sole requirement for alkylating guanine, the complete C12–C15 ring system, including the carbonyls, is necessary to induce alkylation at cytosine residues. oup.com This indicates that the different DNA bases have distinct structural requirements for alkylation by clerocidin. Synthetic analogues where the diterpenoid moiety was replaced by a naphthalene (B1677914) ring were still able to alkylate DNA, demonstrating that the core diterpenoid structure is not essential for the alkylation chemistry itself, but the reactive epoxide and its modulating groups are paramount. oup.com

Table 1: Reactivity of Clerocidin Functional Groups with DNA Bases This table is generated based on data from studies on clerocidin.

| Functional Group | Role in Guanine Alkylation | Role in Cytosine Alkylation | Source |

|---|---|---|---|

| Epoxide Ring | Essential for N7 alkylation | Essential for N3 alkylation | nih.govnih.govoup.com |

| Vicinal Carbonyls | Modulate reactivity by increasing ring strain | Essential for concerted attack with epoxide | nih.govoup.com |

| Diterpenoid Moiety | Dispensable for alkylation chemistry | Dispensable for alkylation chemistry | oup.com |

Investigation of Other Reported Biological Activities (e.g., Anticancer, Antiviral - at a mechanistic level)

This compound has been noted for potential anticancer and antiviral activities, likely stemming from mechanisms similar to its antiparasitic action. ontosight.ai

Anticancer Mechanisms: The anticancer activity of compounds like this compound is often attributed to the induction of apoptosis (programmed cell death) in cancer cells. This can be achieved through various pathways, including the modulation of cell cycle proteins, promotion of apoptosis-stimulating proteins (like caspases), and inhibiting survival factors. nih.gov For example, the natural compound berberine (B55584) exhibits anticancer effects by inhibiting cancer cell proliferation, suppressing metastasis, and inducing apoptosis and autophagy. mdpi.com Similarly, sulforaphane (B1684495) protects against cancer by inhibiting cell proliferation, arresting the cell cycle, and enhancing apoptosis through epigenetic and non-epigenetic mechanisms. nih.gov Given this compound's structural relation to DNA-alkylating agents, a primary anticancer mechanism would likely involve inducing DNA damage in cancer cells, triggering cell death pathways.

Antiviral Mechanisms: The antiviral mechanisms of related compounds often involve the inhibition of key viral enzymes necessary for replication. mdpi.com These can include viral DNA/RNA polymerases, proteases, or neuraminidase. mdpi.com For example, some flavonoids inhibit the influenza virus neuraminidase, which is critical for the release of new virus particles from infected cells. mdpi.comimmunisationcoalition.org.au Other antiviral strategies involve interfering with host-regulated pathways that the virus hijacks for its replication. nih.gov A compound like this compound, with its reactive epoxide group, could potentially act as an inhibitor of viral enzymes by forming covalent bonds with active site residues, thereby halting the viral life cycle. ontosight.ai

Table 2: Potential Mechanistic Actions of this compound This table is speculative and based on the activities of structurally or functionally related compounds.

| Activity | Potential Molecular Mechanism | Key Cellular Processes Affected | Source |

|---|---|---|---|

| Antitrypanosomal | Inhibition of Topoisomerase II; DNA Alkylation | DNA replication and repair; Cell division | oup.comsgul.ac.uk |

| Anticancer | Induction of DNA damage; Apoptosis induction | Cell cycle progression; Cell survival pathways | mdpi.comnih.gov |

| Antiviral | Inhibition of viral enzymes (e.g., polymerase, protease) | Viral genome replication; Viral protein processing | mdpi.comnih.gov |

Cellular and Molecular Mechanisms

The biological effects of this compound are likely initiated at the cellular level through its interaction with fundamental components of cellular machinery. The presence of a reactive epoxide group is a key structural feature that suggests a capacity for covalent modification of cellular macromolecules. ontosight.ai

The proposed cellular mechanism centers on the ability of this compound to induce DNA damage. This hypothesis is supported by extensive research on clerocidin, a structurally related compound that also possesses an epoxide moiety. mdpi.com The mechanism of clerocidin involves the alkylation of DNA, which can lead to a cascade of cellular events, including the activation of DNA damage response pathways, cell cycle arrest, and ultimately, apoptosis or cell death. This DNA-damaging activity is considered a primary contributor to its antibacterial and potential anticancer properties.

It is postulated that this compound follows a similar pathway. Upon entering the cell, the epoxide ring of this compound can act as an electrophile, making it susceptible to nucleophilic attack from various cellular components.

Interactions with Biomolecules (e.g., proteins, nucleic acids)

The biological activity of a compound is intrinsically linked to its interactions with biomolecules. For this compound, the most probable interactions are with nucleic acids and potentially with specific proteins, such as topoisomerases.

Interactions with Nucleic Acids:

The primary proposed biomolecular target for this compound is deoxyribonucleic acid (DNA). The interaction is thought to be a covalent modification, specifically DNA alkylation, mediated by the epoxide functional group. mdpi.com

The mechanism of DNA alkylation by epoxide-containing compounds like clerocidin has been studied in detail and serves as a model for this compound. mdpi.com The process is believed to unfold as follows:

Nucleophilic Attack: The epoxide ring is attacked by a nucleophilic site on a DNA base. The N7 position of guanine is a particularly strong nucleophile and a common target for alkylating agents. mdpi.com

Covalent Adduct Formation: This attack results in the opening of the epoxide ring and the formation of a stable, covalent bond between the compound and the DNA base, forming a DNA adduct. mdpi.com

DNA Damage: The formation of these adducts distorts the DNA double helix, which can interfere with critical cellular processes like DNA replication and transcription. This disruption can trigger cellular repair mechanisms, and if the damage is too extensive, lead to programmed cell death. mdpi.com

Interactions with Proteins:

While direct evidence for this compound binding to specific proteins is lacking, its structural similarity to other DNA-damaging agents suggests a potential interaction with enzymes involved in DNA metabolism, such as topoisomerases. Topoisomerases are essential enzymes that manage the topological state of DNA and are critical for processes like replication, transcription, and chromosome segregation. wikipedia.orgoup.com

Some DNA alkylating agents have been shown to trap topoisomerase-DNA complexes, leading to the formation of double-strand breaks and subsequent cell death. wikipedia.org It is conceivable that this compound could act as a topoisomerase poison, although this remains a hypothetical mechanism that requires experimental validation.

The potential interactions of this compound with biomolecules are summarized in the table below.

| Biomolecule | Proposed Interaction Type | Potential Consequence |

| DNA | Covalent alkylation (via epoxide ring) | Formation of DNA adducts, inhibition of replication and transcription, induction of DNA damage response. |

| Topoisomerases | Non-covalent binding (hypothesized) | Inhibition of enzyme activity, stabilization of enzyme-DNA cleavage complexes, induction of DNA strand breaks. |

It is important to note that while the interaction with DNA is strongly supported by analogy to related compounds, the interaction with proteins like topoisomerases is more speculative and requires direct experimental investigation.

Based on a comprehensive search of available scientific literature, detailed Structure-Activity Relationship (SAR) studies specifically for the chemical compound “this compound” are not publicly available. While the existence of this compound as a natural product isolated from actinomycetes is documented, the specific research findings required to elaborate on the requested outline—including the synthesis of analogues, Quantitative Structure-Activity Relationship (QSAR) modeling, and the precise roles of its structural components—could not be located.

The search results confirm the following:

Isolation: this compound, along with Spirocardin A, has been isolated from fermentation broths of microorganisms, such as Streptomyces sp., using chromatographic techniques. ebin.pubkocw.or.krresearchgate.net

Chemical Nature: Patents list this compound among compounds that contain hydroxyl (-OH) groups. google.comgoogleapis.comgoogle.comgoogleapis.com

Bioactivity Prediction: In one study, this compound was identified as a metabolite from a marine-derived actinomycete, Micromonospora sp. UR17. Its potential biological activities were predicted using computational software (PASS - Prediction of Activity Spectra for Substances), which relies on general structure-activity relationship databases, but this does not constitute a specific SAR study on the compound itself. nih.gov

However, no information was found regarding:

Systematic SAR Elucidation: There are no published studies on the design and synthesis of chemically modified analogues of this compound. ebin.pubresearchgate.netnih.gov

QSAR Modeling: No specific QSAR models for this compound or its analogues were found. nih.gov

Identification of Pharmacophoric Features: There is no literature detailing the importance of the diterpenoid scaffold, the contribution of specific hydroxyl groups, or the role of a potential epoxide ring to the biological function of this compound.

Due to the absence of specific research data for this compound in the scientific literature accessible through the search, it is not possible to generate a thorough and scientifically accurate article that adheres to the provided detailed outline. Constructing such an article would require speculative information that cannot be substantiated by current findings.

Vii. Structure Activity Relationship Sar Studies of Spirocardin B and Analogues

Identification of Pharmacophoric Features

Impact of Stereochemistry on Potency and Selectivity

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, can have a profound impact on its biological activity. Chiral centers within a molecule can lead to different stereoisomers, which may exhibit vastly different potencies and selectivities for their biological targets. Spirocardin B possesses multiple chiral centers, implying the existence of several stereoisomers. However, there is no available research that has systematically investigated the synthesis and biological evaluation of these different stereoisomers. Consequently, the specific influence of the stereochemistry of this compound on its antibacterial potency and its selectivity for bacterial over host cells has not been determined.

Rational Design Principles for Enhanced Specificity

Rational drug design relies on a detailed understanding of the drug's mechanism of action and its interaction with its biological target at a molecular level. This knowledge is then used to design new molecules with improved properties, such as enhanced specificity, which can lead to a better therapeutic window and reduced side effects. For this compound, the lack of information on its precise molecular target and binding mode, coupled with the absence of SAR and stereochemical studies, means that the foundational knowledge required for rational design is not yet established. Therefore, no principles for the rational design of this compound analogues with enhanced specificity can be formulated at this time.

Viii. Chemical Biology and Research Strategies for Spirocardin B

Application of Chemical Probes for Target Identification

A thorough review of scientific databases and literature indicates that studies utilizing chemical probes for the express purpose of identifying the molecular targets of Spirocardin B have not been published. Consequently, the following sub-sections, which rely on the existence of such foundational research, cannot be detailed at this time.

In Silico Approaches in Lead Optimization and Mechanistic Prediction

Computational methods have been employed to investigate the potential biological activity of this compound.

Molecular docking studies have been utilized to explore the potential of this compound as an antitrypanosomal agent. nih.gov In a 2023 study, researchers investigated the binding affinity of this compound against a panel of ten validated protein targets from Trypanosoma brucei, the parasite responsible for African trypanosomiasis. The docking was performed using Autodock Vina software, with the binding sites defined by co-crystallized ligands within the protein structures. nih.gov

The results indicated that this compound exhibited a notable binding affinity for Pteridine reductase 1 (PTR1), a key enzyme in the parasite's folate salvage pathway. The calculated binding energy suggests a potential inhibitory interaction. nih.gov While this study provides a foundational in silico prediction of a possible mechanism of action, further experimental validation is required. Currently, there are no published studies detailing molecular dynamics simulations for this compound to assess the stability of its interaction with target proteins over time.

| Compound | Target Protein | Organism | Binding Energy (kcal/mol) |

|---|---|---|---|

| This compound | Pteridine reductase 1 (PTR1) | Trypanosoma brucei | -9.5 |

There are no specific studies in the reviewed literature that describe the use of this compound as a scaffold for virtual screening to identify novel analogues with improved activity or different target profiles.

Cheminformatics and Machine Learning for SAR Analysis

Cheminformatics and machine learning are pivotal in modern drug discovery, offering powerful tools to analyze and predict the biological activities of chemical compounds from their structures. ebin.pubgoogle.com These computational approaches are particularly valuable for natural products like this compound, enabling the rapid analysis of potential bioactivities and guiding further experimental investigation. By leveraging large datasets of chemical structures and their associated biological data, machine learning algorithms can build predictive quantitative structure-activity relationship (QSAR) models. nih.gov

In a notable study focused on discovering new antitrypanosomal agents from actinomycetes, researchers employed an in silico approach to predict the biological activity of various isolated metabolites, including this compound. nih.gov The study utilized the Prediction of Activity Spectra for Substances (PASS) software, a neural network-based tool that analyzes the structure of a compound to predict its likely pharmacological and toxicological effects. nih.gov The PASS algorithm functions by comparing the structural features of a query molecule against SARBase, a vast database of known bioactive compounds, to generate probabilities that the new molecule will exhibit similar activities. nih.gov The output is given as a paired score of 'Pa' (probability to be active) and 'Pi' (probability to be inactive) for a wide range of biological functions. nih.gov This predictive screening helps to prioritize compounds for further in vitro or in vivo testing. nih.gov

The table below illustrates the conceptual output from a PASS-type analysis for a hypothetical compound, demonstrating how such software can guide research by suggesting potential mechanisms of action.

| Predicted Biological Activity | Pa (Probability to be Active) | Pi (Probability to be Inactive) | Research Implication |

| Enzyme Inhibitor | 0.850 | 0.015 | High likelihood; prioritize for enzyme inhibition assays. |

| Kinase Inhibitor | 0.795 | 0.022 | Strong candidate for kinase-related pathway investigation. |

| Antiprotozoal | 0.750 | 0.031 | Consistent with observed activity; suggests a potential mechanism. |

| Ion Channel Blocker | 0.310 | 0.150 | Moderate likelihood; consider as a potential secondary or off-target effect. |

| Nuclear Receptor Ligand | 0.120 | 0.450 | Low likelihood; de-prioritize this mechanism in initial studies. |

In Vitro Research Models for Mechanistic Studies

In vitro research models are indispensable for the mechanistic evaluation of bioactive compounds, providing controlled environments to study biological effects at the molecular and cellular levels. ebin.pubgoogleapis.com These models range from simple cell-free systems to more complex cell-based assays and are crucial for elucidating the mechanism of action, confirming molecular targets, and assessing the impact on cellular pathways. ebin.pub

Cell-free biochemical assays provide a direct method to study the interaction between a compound and a purified biological macromolecule, such as an enzyme or a receptor, in isolation from other cellular components. researchgate.net This reductionist approach is fundamental for confirming a direct mechanism of action and is free from confounding factors like cell membrane permeability or cellular metabolism. researchgate.net For this compound, while specific cell-free assay data is not extensively documented in public literature, this methodology represents a critical step in its research pipeline.

Following positive hits from in silico predictions and cell-based screens, cell-free assays would be designed to validate the hypothesized molecular target. For example, if this compound were predicted to be an enzyme inhibitor, a typical biochemical assay would involve:

Incubating the purified target enzyme with its specific substrate.

Adding varying concentrations of this compound to the reaction.

Measuring the rate of product formation, often via spectrophotometric or fluorometric methods.

This allows for the precise determination of key inhibitory parameters, such as the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ), providing quantitative data on the compound's potency against its direct target. Such assays are also highly adaptable for high-throughput screening, facilitating the rapid evaluation of structure-activity relationships for a library of this compound analogs during lead optimization.

In a study investigating novel metabolites from Red Sea-derived actinomycetes, extracts were screened for in vitro antitrypanosomal activity using a cell-based assay. nih.gov The pathogenic strain Trypanosoma brucei brucei was used as the cellular model. nih.gov The assay involved incubating the parasites with various concentrations of the microbial extracts for 24 hours. nih.gov Following incubation, Alamar Blue was added to assess cell viability and determine the inhibitory activity of the extracts. nih.gov This colorimetric assay measures metabolic activity, where a reduction in signal indicates cytotoxicity. The results highlighted that extracts containing this compound, among other metabolites, demonstrated significant inhibitory activity against the parasite. nih.gov

The table below summarizes the antitrypanosomal activity of the most potent extracts from this study, demonstrating the utility of cell-based assays in identifying bioactive natural products.

| Actinomycete Strain & Culture Condition | IC₅₀ (µg/mL) | Positive Control (Suramin) IC₅₀ (µg/mL) |

| Streptomyces sp. UR23 (Solid Medium) | 2.4 ± 0.3 | 0.23 |

| Micromonospora sp. UR17 (Co-culture) | 4.8 ± 0.5 | 0.23 |

| Micromonospora sp. UR17 (Solid Medium) | 16.6 ± 0.9 | 0.23 |

Ix. Future Research Directions and Emerging Paradigms

Exploration of New Natural Sources and Producing Organisms

The initial discovery of Spirocardin B was from a terrestrial actinomycete, Nocardia sp. SANK 64282, isolated from a Japanese soil sample. ontosight.ai However, the vast and largely unexplored microbial world, particularly in unique ecological niches, represents a significant reservoir for discovering new producers of this compound or novel structural analogues.

Future exploration will likely focus on marine actinomycetes, which are known to produce novel secondary metabolites due to the unique environmental pressures of their habitats. biotech-asia.orgnih.govbbrc.in Studies have already indicated that genera such as Micromonospora and other Nocardia species, including those derived from marine sponges and sediments, are rich sources of diverse bioactive compounds, including diterpenoids. nih.govacs.orgpolito.itnih.gov A metabolomic study of Red Sea-derived actinomycetes detected this compound, suggesting that marine strains of genera like Micromonospora or Streptomyces could be new sources. mdpi.com

A powerful strategy guiding this exploration is the "One Strain, Many Compounds" (OSMAC) approach. nih.govbeilstein-journals.org This method involves systematically altering cultivation parameters—such as media composition, temperature, pH, aeration, and co-cultivation with other microbes—to awaken silent or cryptic biosynthetic gene clusters within a single microbial strain. nih.govbeilstein-journals.orgplos.org Applying the OSMAC strategy to known Nocardia strains or newly discovered marine isolates could lead to enhanced production of this compound or the discovery of previously unobserved, structurally related analogues with potentially improved activities. plos.orgresearchgate.net

| Table 1: Potential Producing Organisms for this compound and Related Diterpenoids | | :--- | :--- | :--- | | Organism Genus | Environment | Relevance | | Nocardia | Terrestrial Soil, Marine, Lichen-associated | Original source genus of this compound. ontosight.ai Other species are known producers of novel diterpenoids and are amenable to the OSMAC approach. polito.itnih.govplos.org | | Micromonospora | Marine Sediments, Marine Ascidians | Known producers of novel diterpenoids, including halimane-types. nih.govacs.org Implicated as a potential producer of this compound in marine environments. mdpi.com | | Streptomyces | Terrestrial Soil, Marine | A well-known source of bioactive compounds; some species possess gene clusters for diterpenoid biosynthesis. nih.govmdpi.com | | Actinomadura | Marine | A less-explored genus of rare actinomycetes found to produce kaurane-type diterpenoids. mdpi.com |

Advanced Biosynthetic Engineering for Diversification and Yield Enhancement

The biosynthesis of diterpenoids like this compound originates from the C20 precursor geranylgeranyl diphosphate (B83284) (GGPP), which is cyclized by a terpene synthase (TS) to form the core scaffold. nih.govmdpi.com This scaffold is then modified by tailoring enzymes, such as cytochrome P450 monooxygenases and glycosyltransferases, to produce the final natural product. nih.govnih.gov While the specific biosynthetic gene cluster (BGC) for this compound has not yet been reported, future research will undoubtedly focus on its identification through genome mining of the producing Nocardia strain.

Once the BGC is identified, several advanced engineering strategies can be employed:

Yield Enhancement: Overexpression of key biosynthetic genes or positive regulators within the native producer or a heterologous host can increase production titers. Genetic manipulation of precursor pathways to increase the intracellular pool of GGPP is another viable strategy. jmicrobiol.or.kr

Structural Diversification: The true power of biosynthetic engineering lies in its ability to create novel chemical diversity. By inactivating or modifying the "tailoring" enzymes within the BGC, new analogues can be generated. For instance, knocking out specific P450 genes could yield intermediates or derivatives with altered oxidation patterns, potentially leading to different activity profiles. nih.govjmicrobiol.or.kr

Combinatorial Biosynthesis: The modular nature of many biosynthetic pathways, including those for polyketides and nonribosomal peptides, allows for the creation of hybrid clusters. mdpi.com Although more complex for terpenoids, it is conceivable that the this compound terpene synthase could be expressed in strains producing other classes of compounds, or that tailoring enzymes from other pathways could be introduced to act on the spirocardin scaffold, creating entirely new molecules.

These genetic approaches, guided by bioinformatics analyses of BGCs from related actinomycetes, will enable the rational design and production of a library of this compound analogues for structure-activity relationship (SAR) studies. nih.govunh.edu

Development of Novel Synthetic Routes for Complex Analogues

The complex, three-dimensional structure of this compound, featuring a dense arrangement of stereocenters and a unique spirocyclic core, presents a formidable challenge for chemical synthesis. ontosight.ai To date, a total synthesis of this compound has not been published. Future research in this area is critical not only for confirming its absolute stereochemistry but also for providing a platform to generate complex analogues that are inaccessible through biosynthetic methods.

Key challenges in the synthesis include:

Construction of the fused ring system.

Stereocontrolled installation of the spirocyclic center.

Synthesis of the heavily functionalized side chain.

Future synthetic strategies will likely draw inspiration from successful total syntheses of other complex spiro-containing natural products. rsc.orgnih.govnih.gov Methodologies such as magnesium-mediated ring expansions to form spiro[pyrrolidine-3,3'-oxindole] systems or Claisen rearrangement followed by ring-closing metathesis (RCM) to build spiro-tricyclic cores could be adapted. rsc.orgnih.gov

Furthermore, synthetic efforts can be directed toward creating simplified or functionalized analogues to probe the molecule's mechanism of action. For example, the synthesis of clerocidin (B1669169) analogues, a related class of diterpenoids, was instrumental in demonstrating that its epoxide function is crucial for DNA alkylation. nih.gov A similar targeted synthetic campaign for this compound could involve creating derivatives that lack specific functional groups or incorporate reporter tags, providing invaluable tools for mechanistic studies. nih.gov

Application of Advanced Chemical Biology Tools for Deeper Mechanistic Understanding

Understanding how this compound exerts its antibacterial effects at a molecular level is paramount for its potential development. Chemical biology provides a powerful toolkit for dissecting complex biological mechanisms using chemically modified probes and advanced analytical techniques. wikipedia.org While the precise molecular target of this compound is unknown, future research can employ several cutting-edge strategies to elucidate its mechanism of action.

Target Identification: A primary goal will be to identify the direct cellular binding partner(s) of this compound. This can be achieved by synthesizing a probe-based analogue of the molecule. For example, an alkyne or azide (B81097) handle could be incorporated at a non-essential position, allowing for "click" chemistry-based affinity purification or activity-based protein profiling (ABPP) to isolate and identify binding proteins from bacterial lysates.

Mechanism Probing with Synthetic Analogues: As demonstrated in studies of the related compound clerocidin, the synthesis of a panel of analogues can elucidate structure-activity relationships and pinpoint the pharmacophore. nih.gov By systematically modifying functional groups (e.g., the epoxide, hydroxyl groups) and assessing the impact on antibacterial activity, researchers can determine which parts of the molecule are essential for its function.

Advanced Cellular Imaging: To understand where the compound localizes within the bacterial cell, a fluorescently tagged version of this compound could be synthesized. Super-resolution microscopy could then be used to visualize its accumulation, for instance, at the cell membrane, in the cytoplasm, or associated with the nucleoid.

Structural Biology Approaches: If a protein target is identified, advanced structural biology techniques like cryogenic electron microscopy (cryo-EM) could be used to solve the structure of the this compound-target complex. nih.gov This would provide atomic-level insights into the binding interaction and guide the design of more potent or selective inhibitors.

Computational and AI-Driven Discovery for Novel Chemical Space Exploration

The integration of computational chemistry and artificial intelligence (AI) is revolutionizing drug discovery and offers immense potential for exploring the chemical space around this compound. nih.gov These in silico methods can accelerate the discovery process, reduce costs, and generate novel hypotheses for experimental validation.

Target Prediction and Docking: Computational tools can be used to predict potential protein targets for this compound. Software like PASS (Prediction of Activity Spectra for Substances) can forecast biological activities based on a molecule's structure. mdpi.com Once putative targets are identified, molecular docking simulations can model the binding of this compound to the protein's active site, predicting binding affinity and orientation. mdpi.com This approach has already been used to suggest potential antitrypanosomal targets for this compound. mdpi.com

AI-Powered Genome Mining: The search for new producing organisms and novel BGCs can be significantly enhanced by AI. Self-supervised learning models can be trained on vast genomic datasets to recognize the complex patterns of BGCs with greater accuracy than traditional algorithms, flagging novel clusters that may produce Spirocardin-like compounds. plos.org

Generative Chemistry for Analogue Design: AI-driven generative models can design novel molecules from scratch with desired properties. By providing the this compound scaffold as a starting point and defining specific physicochemical and activity parameters, these models can generate vast libraries of virtual analogues. These new structures can then be prioritized by docking simulations before being selected for chemical synthesis and biological testing, vastly expanding the explored chemical space.

Predictive Modeling: Machine learning algorithms can be trained on structure-activity relationship (SAR) data from synthesized or biosynthetically generated analogues. These models can then predict the activity of new, untested compounds, helping to prioritize synthetic efforts on the most promising candidates.

By combining these computational approaches with the chemical and biological strategies outlined above, future research can rapidly advance our understanding of this compound and unlock its full therapeutic potential.

Q & A

Basic Research Questions

Q. What are the key structural and physicochemical properties of Spirocardin B that influence its bioactivity?

- Methodological Answer: Begin with spectroscopic characterization (e.g., NMR, mass spectrometry) to confirm molecular structure and purity . Physicochemical properties (logP, solubility, stability) should be assessed using HPLC and in vitro assays under controlled pH/temperature conditions. Computational tools (e.g., molecular docking) can predict interactions with biological targets, guiding subsequent experimental designs .

Q. What in vitro and in vivo models are commonly used to assess the pharmacological activity of this compound?

- Methodological Answer: In vitro models include cell-based assays (e.g., cytotoxicity, enzyme inhibition) using human cell lines relevant to the target disease. For in vivo studies, rodent models are standard, with dose-ranging studies to establish efficacy and toxicity thresholds. Ensure adherence to NIH guidelines for animal welfare, including randomization and blinding protocols .

Q. How is this compound synthesized and characterized in preclinical studies?

- Methodological Answer: Synthetic routes should be optimized for yield and scalability, with intermediates validated via chromatography (TLC/HPLC). Characterization requires spectroscopic data (IR, UV-Vis) and comparison to reference standards. Purity must exceed 95% for pharmacological testing, as per preclinical reporting standards .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported mechanisms of action for this compound?

- Methodological Answer: Employ orthogonal assays (e.g., CRISPR knockouts, siRNA silencing) to validate target engagement. Replicate conflicting studies under standardized conditions, controlling for variables like cell passage number or solvent effects. Meta-analyses of existing data using frameworks like PICO (Population, Intervention, Comparison, Outcome) can identify methodological discrepancies .

Q. What statistical approaches are most suitable for analyzing dose-response and toxicity data in this compound studies?

- Methodological Answer: Use nonlinear regression models (e.g., sigmoidal dose-response curves) to estimate EC50/IC50 values. For toxicity data, Kaplan-Meier survival analysis or Cox proportional hazards models are appropriate. LASSO regression can identify covariate effects in high-dimensional datasets .

Q. How can extraction and purification protocols for this compound be optimized to address stability and solubility challenges?

- Methodological Answer: Conduct stability studies under varying pH, temperature, and light conditions using accelerated degradation protocols. Solubility enhancement might involve co-solvents, cyclodextrins, or nanoformulations. Analytical techniques like DSC (differential scanning calorimetry) can monitor polymorphic transitions .

Q. What methodologies integrate multi-omics data (e.g., transcriptomics, metabolomics) to elucidate the polypharmacology of this compound?